2,4-Dibromo-3,5-dimethylphenol
Overview
Description
2,4-Dibromo-3,5-dimethylphenol is an organic compound with the molecular formula C8H8Br2O. It is a brominated phenol derivative characterized by the presence of two bromine atoms and two methyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dimethylphenol typically involves the bromination of 3,5-dimethylphenol. The reaction is carried out by treating 3,5-dimethylphenol with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include 3,5-dimethylphenol and other hydrogenated derivatives.
Scientific Research Applications
2,4-Dibromo-3,5-dimethylphenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biochemistry: It is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dimethylphenol involves its interaction with specific molecular targets. The bromine atoms and phenolic group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. Additionally, the phenolic group can undergo oxidation or reduction, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the methyl groups.
3,5-Dibromophenol: Similar structure but lacks the methyl groups.
2,4-Dimethylphenol: Similar structure but lacks the bromine atoms.
Uniqueness
2,4-Dibromo-3,5-dimethylphenol is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2,4-dibromo-3,5-dimethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZIOLSEICIRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302071 | |
Record name | 2,4-dibromo-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38730-39-1 | |
Record name | NSC148319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dibromo-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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